5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline

Chiral resolution Asymmetric synthesis Stereospecific catalysis

Select this (R)-enantiomer for its well-defined stereochemistry critical to diastereoselective synthesis. The bromo and nitro groups provide orthogonal cross-coupling and reduction handles, enabling sequential diversification. XLogP3 of 4.9 delivers enhanced membrane permeability vs. achiral N-ethyl analogs, while TPSA of 57.9 Ų supports systematic SAR profiling. Ideal for chiral ligand preparation, asymmetric catalyst development, and lead optimization campaigns requiring predictable reactivity and physicochemical control.

Molecular Formula C14H13BrN2O2
Molecular Weight 321.17 g/mol
CAS No. 1416336-79-2
Cat. No. B1447634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline
CAS1416336-79-2
Molecular FormulaC14H13BrN2O2
Molecular Weight321.17 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m1/s1
InChIKeyWEWIWYYFXGQCHY-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline (CAS 1416336-79-2): Chiral Aromatic Amine Building Block for Pharmaceutical and Chemical Research


5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline is a chiral aromatic amine characterized by a bromine atom at the 5-position, a nitro group at the 2-position, and an (R)-1-phenylethyl substituent on the aniline nitrogen. With a molecular formula of C14H13BrN2O2 and a molecular weight of 321.17 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [1]. Its well-defined stereochemistry, dual functional handles (bromo and nitro), and computable physicochemical properties provide a foundation for its selection over close structural analogs in research applications [2].

Why 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline (CAS 1416336-79-2) Cannot Be Interchanged with Closely Related Analogs


Generic substitution of 5-bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline with its enantiomer, achiral N-alkyl analogs, or non-brominated/non-nitrated derivatives is scientifically invalid due to quantifiable differences in stereochemical identity, lipophilicity, and polar surface area [1]. The (R)-configuration imparts distinct three-dimensional orientation critical for chiral recognition in asymmetric synthesis and biological target engagement, while the bromo and nitro substituents confer predictable reactivity profiles and physicochemical properties that are absent in less functionalized or structurally simplified analogs [2]. The following quantitative evidence demonstrates that these differences are not merely structural but translate into measurable parameters with direct implications for experimental design, synthetic route planning, and biological outcome interpretation.

Quantitative Differentiation Evidence for 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline (CAS 1416336-79-2) vs. Closest Analogs


Stereochemical Identity: (R)-Enantiomer vs. (S)-Enantiomer and Racemic Mixture

The (R)-enantiomer (CAS 1416336-79-2) is stereochemically distinct from the (S)-enantiomer (CAS 1416336-88-3) and the racemic mixture (CAS 1495861-39-6). Both enantiomers share identical molecular weight (321.17 g/mol), XLogP3-AA (4.9), and topological polar surface area (57.9 Ų) as computed by PubChem, but their InChIKeys differ: WEWIWYYFXGQCHY-SNVBAGLBSA-N for (R) and WEWIWYYFXGQCHY-JTQLQIEISA-N for (S) [1][2]. The racemic mixture lacks a defined stereochemical descriptor and is not directly comparable for applications requiring single-enantiomer purity. For experiments where stereochemical outcome is critical, the (R)-enantiomer provides a defined stereochemical starting point, whereas the (S)-enantiomer or racemate would introduce opposite or mixed stereochemistry, potentially confounding results in chiral recognition studies, asymmetric catalysis, or enantioselective biological assays [3].

Chiral resolution Asymmetric synthesis Stereospecific catalysis

Lipophilicity (XLogP3-AA): Enhanced vs. N-Ethyl Analog

The target compound exhibits a computed XLogP3-AA value of 4.9, which is 1.6 log units higher than the 3.3 value computed for the achiral N-ethyl analog 5-Bromo-N-ethyl-2-nitroaniline (CAS 813448-98-5) [1][2]. This quantitative difference reflects the lipophilic contribution of the 1-phenylethyl substituent compared to the smaller ethyl group. The 1.6 log unit increase corresponds to an approximately 40-fold higher partition coefficient (logP difference of 1.6 = 10^1.6 ≈ 39.8), indicating significantly greater hydrophobicity and predicted membrane permeability for the target compound [1].

ADME prediction Drug-likeness Membrane permeability

Polar Surface Area (PSA): Increased vs. Non-Nitrated Analog

The topological polar surface area (TPSA) of 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline is 57.9 Ų, compared to 12 Ų for the non-nitrated analog N-[(1R)-1-phenylethyl]aniline (CAS 21232-37-1) [1][2]. This 45.9 Ų difference arises from the nitro group (-NO2) and the bromine atom, which contribute additional polar surface area. A TPSA below 60 Ų is generally considered favorable for blood-brain barrier penetration (threshold ≈ 60-70 Ų), while values above 140 Ų predict poor oral absorption. The target compound's TPSA of 57.9 Ų places it near the upper limit for CNS penetration, whereas the non-nitrated analog's TPSA of 12 Ų is well below this threshold, suggesting different permeability profiles across biological membranes [1].

Drug-likeness Blood-brain barrier penetration Oral bioavailability

Vendor-Specified Purity: Minimum 95% for Target Compound

The target compound is commercially available from AKSci with a minimum purity specification of 95% (Catalog No. 2500DU) . The (S)-enantiomer (CAS 1416336-88-3) is also offered at 95% purity by smolecule.com (Catalog No. S909862) . While this purity level is comparable between enantiomers, procurement of the (R)-enantiomer from a specific vendor ensures batch-to-batch consistency and traceability, which is essential for reproducible research outcomes. For applications requiring higher purity, additional purification may be necessary, but the vendor-specified 95% purity serves as a baseline for initial experimental use and cost estimation.

Chemical procurement Quality control Reproducibility

Note on Limited High-Strength Differential Evidence

High-strength differential evidence (e.g., direct head-to-head comparative biological IC50 values, enzyme inhibition Ki data, or in vivo pharmacokinetic parameters) for 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline is currently limited in the peer-reviewed primary literature. The evidence presented in this guide relies on computed physicochemical properties and vendor specifications, which provide class-level inference and supporting evidence but do not constitute direct experimental comparisons. Researchers seeking quantitative biological or pharmacological differentiation should consult primary research papers, conduct in-house head-to-head assays, or request custom comparative data from vendors. This transparency ensures that procurement decisions are made with a clear understanding of the evidence quality and remaining knowledge gaps.

Data transparency Evidence grading

Optimal Research and Procurement Scenarios for 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline (CAS 1416336-79-2)


Asymmetric Synthesis Requiring Defined (R)-Stereochemistry

In asymmetric synthesis campaigns where the stereochemical outcome of a reaction depends on the chirality of a starting material or auxiliary, 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline provides a well-defined (R)-configuration with distinct InChIKey: WEWIWYYFXGQCHY-SNVBAGLBSA-N [1]. This defined stereochemistry is essential for diastereoselective transformations, chiral ligand preparation, or the construction of enantiopure pharmaceutical intermediates where the (R)-enantiomer is required. Using the (S)-enantiomer or racemic mixture in such applications would lead to opposite stereochemical outcomes or reduced enantiomeric excess, invalidating the synthetic strategy.

Medicinal Chemistry Lead Optimization Leveraging Enhanced Lipophilicity

With a computed XLogP3-AA of 4.9—1.6 log units higher than the achiral N-ethyl analog (XLogP3-AA = 3.3) [2]—this compound is suitable for medicinal chemistry programs seeking to increase lipophilicity to improve membrane permeability or target engagement in cell-based assays. The approximately 40-fold higher partition coefficient compared to the N-ethyl analog [2] may be exploited to modulate ADME properties during lead optimization, particularly when a more hydrophobic scaffold is desired for crossing lipid bilayers.

Synthetic Intermediate for Cross-Coupling and Reduction Reactions

The presence of both a bromine atom at the 5-position and a nitro group at the 2-position provides two orthogonal synthetic handles [1]. The bromine can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group can be selectively reduced to an amine under conditions that leave the bromine intact (or vice versa). This dual functionality enables sequential diversification strategies in the synthesis of complex molecular libraries, differentiating the compound from simpler analogs that lack one or both reactive sites.

Structure-Activity Relationship (SAR) Studies with Controlled PSA Modulation

The topological polar surface area of 57.9 Ų—45.9 Ų higher than the non-nitrated analog (TPSA = 12 Ų) [3]—allows researchers to systematically probe the impact of polar surface area on biological properties such as oral bioavailability, CNS penetration, and plasma protein binding. In SAR campaigns, this compound can serve as a comparator to assess how increased PSA affects pharmacokinetic parameters or off-target binding profiles, providing a rational basis for further structural optimization.

Quote Request

Request a Quote for 5-Bromo-2-nitro-N-[(1R)-1-phenylethyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.